molecular formula C14H15N3O B7529336 1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide

1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide

Cat. No. B7529336
M. Wt: 241.29 g/mol
InChI Key: LOWYLIVPGYJWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide, also known as CP-47,497 or CP-47,497-C8, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to the natural cannabinoid delta-9-tetrahydrocannabinol (THC) and has been found to interact with the same receptors in the brain and body.

Mechanism of Action

1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide acts on the same receptors in the brain and body as THC, namely the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a range of physiological and biochemical effects. CB1 receptors are primarily located in the brain and are involved in the regulation of pain, mood, appetite, and cognition. CB2 receptors are primarily located in the immune system and are involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide has been found to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, neuroprotection, and immunomodulation. It has also been found to have effects on the cardiovascular system, the respiratory system, and the gastrointestinal system.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide in lab experiments is its structural similarity to THC, which allows for the study of the effects of THC without the legal and ethical issues associated with the use of natural cannabinoids. Another advantage is its high potency, which allows for the study of the effects of cannabinoids at lower doses. One limitation is its potential for abuse and addiction, which requires careful monitoring and control in lab experiments.

Future Directions

There are several future directions for the study of 1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide. One direction is the development of more potent and selective synthetic cannabinoids for therapeutic use. Another direction is the study of the long-term effects of synthetic cannabinoids on the brain and body. Finally, the study of the interactions between synthetic cannabinoids and other drugs is an important area of future research.

Synthesis Methods

1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide can be synthesized by a multistep process starting from 1,3-cyclopentadiene. The first step involves the reaction of 1,3-cyclopentadiene with ethyl acrylate in the presence of a palladium catalyst to yield 5-ethylidene-2-norbornene. The second step involves the reaction of 5-ethylidene-2-norbornene with hydrazine hydrate and acetic acid to yield 1,2-dihydro-5-ethylidene-4H-pyrazol-3-one. The third step involves the reaction of 1,2-dihydro-5-ethylidene-4H-pyrazol-3-one with 4-methylbenzoyl chloride in the presence of triethylamine to yield 1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide.

Scientific Research Applications

1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been found to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been found to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and multiple sclerosis.

properties

IUPAC Name

1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-9-5-7-10(8-6-9)17-12-4-2-3-11(12)13(16-17)14(15)18/h5-8H,2-4H2,1H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWYLIVPGYJWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(CCC3)C(=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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